Lisaftoclax

Catalog No.
S3316955
CAS No.
2180923-05-9
M.F
C45H48ClN7O8S
M. Wt
882.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lisaftoclax

CAS Number

2180923-05-9

Product Name

Lisaftoclax

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Molecular Formula

C45H48ClN7O8S

Molecular Weight

882.4 g/mol

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N

SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9

Description

The exact mass of the compound Bcl-2/Bcl-xl inhibitor 1 is 881.2973604 g/mol and the complexity rating of the compound is 1690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable compound that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). This compound is designed to induce apoptosis in cancer cells by disrupting the protective mechanisms that allow these cells to evade programmed cell death. Lisaftoclax has shown promising results in clinical trials for various hematologic malignancies, particularly chronic lymphocytic leukemia and small lymphocytic lymphoma, demonstrating both safety and efficacy profiles that warrant further investigation .

Lisaftoclax operates primarily through its interaction with the BCL-2 protein. The compound binds selectively to BCL-2 with an inhibition constant (Ki) of less than 0.1 nanomolar, effectively disrupting the BCL-2:BIM complex that is crucial for maintaining cell survival . This disruption leads to a loss of mitochondrial membrane potential and activates pro-apoptotic pathways, culminating in cell death. The chemical structure of lisaftoclax includes various functional groups that facilitate its binding affinity and selectivity towards BCL-2, enhancing its therapeutic potential against malignancies characterized by high BCL-2 expression .

In preclinical studies, lisaftoclax demonstrated robust antitumor activity across multiple cancer models. It has been particularly effective in inducing apoptosis in B-cell malignancies where BCL-2 plays a critical role in tumor survival. Clinical trials have reported significant objective response rates among patients with relapsed or refractory chronic lymphocytic leukemia and small lymphocytic lymphoma, with partial responses observed in a majority of participants . The compound's unique pharmacokinetic profile allows for rapid clearance of malignant cells while minimizing the risk of tumor lysis syndrome, a common complication associated with other BCL-2 inhibitors like venetoclax .

The synthesis of lisaftoclax involves several key steps that focus on creating a compound with high selectivity for BCL-2. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally includes:

  • Formation of Core Structure: Initial synthesis often begins with the creation of a core scaffold that mimics the BH3 domain of pro-apoptotic proteins.
  • Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards BCL-2.
  • Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels suitable for clinical use.

The precise details of these methods may vary based on ongoing research and development efforts by pharmaceutical companies .

Lisaftoclax is primarily being investigated for its application in treating hematologic malignancies, particularly those characterized by overexpression of BCL-2. Clinical trials are ongoing to evaluate its effectiveness against:

  • Chronic lymphocytic leukemia
  • Small lymphocytic lymphoma
  • Other hematologic malignancies

Interaction studies have indicated that lisaftoclax does not exhibit significant drug-drug interactions when administered alongside other treatments such as ibrutinib. This compatibility suggests that it may be used in combination therapies without compromising efficacy or safety profiles . Further pharmacokinetic studies are necessary to fully understand its interactions with other medications commonly used in oncology.

Lisaftoclax belongs to a class of drugs known as BCL-2 inhibitors, which includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameSelectivityFDA ApprovalKey Characteristics
VenetoclaxHighYesFirst FDA-approved BCL-2 inhibitor; associated with tumor lysis syndrome; requires ramp-up dosing.
NavitoclaxModerateNoTargets multiple BCL family proteins; associated with thrombocytopenia; limits its use.
ObatoclaxLowNoNon-selective; targets multiple anti-apoptotic proteins but less effective than selective inhibitors.
LisaftoclaxVery HighNoSelective for BCL-2; shows promise in clinical trials without significant adverse effects like tumor lysis syndrome.

Lisaftoclax's unique selectivity and favorable safety profile distinguish it from other compounds in this class, making it a compelling candidate for further clinical development .

BCL-2 Family Proteins and Apoptotic Regulation

The BCL-2 protein family governs mitochondrial outer membrane permeabilization (MOMP), the critical checkpoint in intrinsic apoptosis [5]. This family comprises:

Protein TypeMembersFunctional Role
Anti-apoptoticBCL-2, BCL-xL, MCL-1Bind pro-apoptotic proteins via BH3 domain
Pro-apoptoticBAX, BAKForm pores in mitochondrial membrane
BH3-only proteinsBIM, BID, PUMA, NOXAActivate BAX/BAK or neutralize BCL-2

Anti-apoptotic members sequester BH3-only proteins (e.g., BIM) and prevent BAX/BAK oligomerization [5] [6]. In hematologic malignancies, overexpression of BCL-2 creates an apoptosis-resistant state by maintaining mitochondrial integrity despite cellular stress [3] [5].

BH3 Mimetics Mechanism of Action

BH3 mimetics are small molecules designed to mimic the α-helical BH3 domain of pro-apoptotic proteins. Lisaftoclax binds the hydrophobic groove of BCL-2 with sub-nanomolar affinity (Ki < 0.1 nM), displacing bound BIM and other BH3-only proteins [3]. This displacement triggers:

  • Release of BAX/BAK from BCL-2 inhibition
  • Oligomerization of BAX/BAK at mitochondrial membranes
  • Cytochrome c release into cytosol [2] [3] [5]

Structural studies reveal that lisaftoclax’s pyrrolopyridine core and cyclobutane group optimize interactions with BCL-2’s P2 and P4 pockets, conferring selectivity over BCL-xL and MCL-1 [3].

Mitochondrial Apoptosis Pathway

Lisaftoclax activates the intrinsic apoptosis pathway through sequential mitochondrial events:

Step 1: BCL-2 inhibition → BIM liberation → BAX/BAK activation
Step 2: BAX/BAK oligomerization → MOMP → Cytochrome c release
Step 3: Cytochrome c + APAF-1 → Caspase-9 activation → Executioner caspases (3/7) [3] [5]

In CLL cells, lisaftoclax induces rapid reductions in absolute lymphocyte count (ALC), with 63.6% of patients achieving partial responses within 2–8 treatment cycles [2]. Mitochondrial bioenergetics studies show ATP depletion within 2 hours of drug exposure, correlating with caspase-3 activation [3].

Molecular Basis of BCL-2 Inhibition by Lisaftoclax

Lisaftoclax exhibits distinct pharmacodynamic properties compared to other BCL-2 inhibitors:

ParameterLisaftoclaxVenetoclax
Half-life3–5 hours26 hours
C~max~ (400 mg)1,850 ng/mL1,200 ng/mL
BCL-2 Binding (Ki)<0.1 nM0.01 nM
Selectivity Ratio>100x (vs BCL-xL)>10x (vs BCL-xL)

Data compiled from [2] [3]

Mechanistically, lisaftoclax:

  • Reduces BCL-2:BIM complexes by 80% within 4 hours in primary CLL cells [3]
  • Increases mitochondrial BIM translocation 3.5-fold vs baseline [3]
  • Synergizes with FAK inhibitors (e.g., APG-2449) to overcome MCL-1/BCL-xL upregulation in AML models [4]

Xenograft studies demonstrate 92% tumor growth inhibition in OCI-LY10 lymphoma models at 100 mg/kg doses, with complete regression in 30% of cases [3]. Combination regimens with rituximab enhance cytotoxic effects through complementary CD20 targeting and BCL-2 inhibition [3].

Computational Modeling Approaches

Computational modeling has served as a foundational approach in the discovery and development of Lisaftoclax as a selective B-cell lymphoma 2 inhibitor [1] [2]. The development of B-cell lymphoma 2-specific inhibitors presents unique challenges in drug design due to B-cell lymphoma 2 homology domain 3 shared homology between B-cell lymphoma 2 family members and the shallow surface of their protein-protein interactions [1] [2]. Computational modeling was specifically utilized to design lead compounds that would eventually evolve into Lisaftoclax [1] [2] [3].

Structure-based drug design methodologies have been employed extensively in the optimization of Lisaftoclax binding characteristics [4] [5]. These computational approaches utilize high-resolution structural data of biological targets to design drugs with enhanced selectivity and efficacy [5]. The molecular framework of Lisaftoclax, with its complex chemical formula of C45H48ClN7O8S and molecular weight of 882.4 grams per mole, represents the culmination of extensive computational optimization efforts [6] [7] [8].

Molecular docking studies have been conducted to predict how Lisaftoclax fits into the B-cell lymphoma 2 binding site, allowing researchers to assess the strength and nature of these interactions [5] [9]. In molecular docking analysis with the nuclear factor kappa B p65 protein, Lisaftoclax demonstrated high binding affinity with a binding score of negative 9.313, indicating favorable interaction characteristics [9]. The computational analysis revealed that Lisaftoclax formed suitable steric complementarity with binding sites involving specific amino acid residues including Serine276, Methionine32, Aspartic acid277, Arginine33, Arginine273, and Arginine278 [9].

Per-residue decomposition energy calculations have been performed to predict optimal binding sites, with the lowest binding free energy computed at negative 59.33 kilocalories per mole [9]. These computational studies identified key interacting residues including Arginine33, Lysine56, Aspartic acid277, and Arginine278 as crucial for stabilizing the Lisaftoclax-protein complex [9].

Biochemical Binding Assays

Biochemical binding assays have been fundamental in characterizing the selectivity and potency of Lisaftoclax as a B-cell lymphoma 2 inhibitor [1] [2] [3]. Competitive fluorescence polarization binding assays have been employed to determine the binding profile of Lisaftoclax to B-cell lymphoma 2, B-cell lymphoma extra large, and myeloid cell leukemia 1 proteins [10]. In these assays, Lisaftoclax demonstrated a binding profile very similar to venetoclax, with a dissociation constant less than 0.1 nanomolar for B-cell lymphoma 2 [10].

Fluorescence polarization displacement assays using fluorescein-labeled B-cell lymphoma 2 interacting mediator of cell death, BCL2 antagonist killer, and BH3 interacting domain death agonist peptides have revealed specific binding characteristics [11]. Lisaftoclax exhibited inhibitory concentration 50 values of 2 nanomolar and 5.9 nanomolar for B-cell lymphoma 2 and B-cell lymphoma extra large respectively, with inhibitory concentration 50 greater than 5000 nanomolar against myeloid cell leukemia 1 [11]. These results demonstrate significant selectivity for B-cell lymphoma 2 over myeloid cell leukemia 1 [8] [11].

Target ProteinBinding Affinity (Ki)IC50 ValueAssay Method
B-cell lymphoma 2< 0.1 nM2 nMFluorescence Polarization
B-cell lymphoma extra large0.1 nM5.9 nMFluorescence Polarization
Myeloid cell leukemia 1No binding> 5000 nMFluorescence Polarization

Cell viability assays conducted in B-cell lymphoma 2 dependent cell lines RS4;11 and Molm13 demonstrated cytotoxic potency with inhibitory concentration 50 values of 5.5 nanomolar and 6.4 nanomolar respectively [11]. These biochemical binding studies confirmed that Lisaftoclax selectively binds B-cell lymphoma 2 and disrupts B-cell lymphoma 2:B-cell lymphoma 2 interacting mediator of cell death complexes [1] [2].

Surface plasmon resonance technology has been utilized to detect and quantify binding between Lisaftoclax and target proteins in real-time without the need for labels [12]. This methodology allows for the analysis of binding kinetics including association rates and dissociation rates, providing comprehensive characterization of molecular interactions [12] [13]. The equilibrium dissociation constant represents the quotient of the dissociation rate constant and the association rate constant, offering insights into binding stability [13].

Mitochondrial BH3 Profiling Methods

Mitochondrial BH3 profiling has emerged as a critical methodology for assessing the functional impact of Lisaftoclax on cellular apoptotic machinery [14] [15] [16]. BH3 profiling serves as an indicator of overall mitochondrial priming, representing the threshold for a cell to commit to apoptosis [14]. This technique measures the ability of BH3 peptides to trigger cytochrome c release from mitochondria in a dose-dependent manner [14] [17].

On-target pharmacodynamic analysis using BH3 profiling has been conducted on bone marrow mononuclear cells and peripheral blood mononuclear cells collected from patients treated with Lisaftoclax [14]. B-cell lymphoma 2-like protein 11 peptide triggered cytochrome c release in a dose-dependent manner, with greater responses observed in peripheral blood mononuclear cells compared to bone marrow mononuclear cells [14]. The differential response indicates that bone marrow mononuclear cells have a higher mitochondrial apoptosis threshold, likely due to the protective microenvironment in bone marrow [14].

Specific BH3 peptides including B-cell lymphoma 2-associated agonist of cell death, MS1, HRK-y, and FS1 serve as interaction partners for B-cell lymphoma 2, myeloid cell leukemia 1, B-cell lymphoma extra large, and Bfl-1 respectively [14]. The general pattern of cytochrome c loss triggered by these peptides demonstrated similar profiles to B-cell lymphoma 2 interacting mediator of cell death peptide responses [14]. B-cell lymphoma 2 was identified as the dominant antideath protein in chronic lymphocytic leukemia samples, where B-cell lymphoma 2-associated agonist of cell death peptide at 0.05 micromolar triggered 25% to 50% mitochondrial cytochrome c release compared to other peptides at 5 micromolar [14].

BH3 PeptideTarget ProteinConcentrationCytochrome c Release
B-cell lymphoma 2-associated agonist of cell deathB-cell lymphoma 20.05 μM25-50%
MS1Myeloid cell leukemia 15 μM< 25%
HRK-yB-cell lymphoma extra large5 μM< 25%
FS1Bfl-15 μM< 25%

Temporal analysis of BH3 profiling responses revealed transient increases in cytochrome c release in peripheral blood mononuclear cells collected 6 hours after Lisaftoclax treatment [14]. However, cytochrome c release gradually decreased in samples collected at 24 hours and was markedly decreased after the first treatment cycle [14]. The correlation between cytochrome c release induced by specific peptides and clinical response parameters provides insights into the mechanism of action of Lisaftoclax [14].

Pharmacokinetic and Pharmacodynamic Analysis Approaches

Pharmacokinetic analysis of Lisaftoclax has revealed distinct absorption, distribution, metabolism, and elimination characteristics that distinguish it from other B-cell lymphoma 2 inhibitors [14] [18] [19]. Lisaftoclax demonstrates a unique pharmacokinetic profile with high maximum plasma concentration and shorter elimination half-life compared to venetoclax [14]. The plasma elimination half-life ranges from approximately 3 to 5 hours, significantly shorter than the 26-hour half-life observed with venetoclax [14].

Comprehensive pharmacokinetic studies have characterized key parameters including maximum plasma concentration, time to maximum concentration, area under the concentration-time curve, and elimination half-life across multiple dose levels [14] [18]. After single or multiple oral doses, the median time to reach maximum plasma concentration ranged from 3 to 8 hours across the evaluated dose range [14]. Dose proportionality assessments demonstrated that plasma exposure generally increased with ascending doses, although high inter-patient variability of approximately 72% coefficient of variation was observed [14].

Dose (mg)Half-life (hours)Tmax (hours)Cmax (μg/mL)AUC0-24 (h- μg/mL)
2003.84 ± 0.1640.294 ± 0.0042.41 ± 0.37
4004.43 ± 0.5760.822 ± 0.3346.85 ± 2.91
6004.68 ± 1.0360.761 ± 0.2987.81 ± 2.84
8004.34 ± 0.5340.982 ± 0.3847.25 ± 2.24
10006.10 ± 1.5281.69 ± 1.2218.3 ± 13.1

The pharmacokinetic profile indicates limited plasma residence and systemic exposure, with no significant accumulation observed after multiple oral daily dosing [14] [18]. The accumulation ratio was approximately 1, suggesting predictable pharmacokinetic behavior [14]. At the 400 milligram dose level, steady-state mean maximum concentration was 981 nanograms per milliliter with a coefficient of variation of 43%, and area under the curve from 0 to 24 hours was 10,130 nanogram-hours per milliliter with a coefficient of variation of 40% [14].

Pharmacodynamic analysis has focused on the relationship between Lisaftoclax exposure and biological effects, particularly the disruption of B-cell lymphoma 2 complexes and induction of apoptosis [14] [18]. Clinical pharmacokinetic and pharmacodynamic results demonstrated that Lisaftoclax had limited plasma residence and systemic exposure while eliciting rapid clearance of malignant cells [14] [18]. The mechanism of action is driven by maximum plasma concentration rather than total exposure, consistent with the rapid achievement of mitochondrial threshold required to trigger apoptosis [14].

Mass spectrometry analysis has been employed for the quantitative determination of Lisaftoclax in biological samples [20]. The mass spectrometer operates in electrospray ionization positive ion mode for Lisaftoclax detection and quantification [20]. These analytical methods enable precise pharmacokinetic characterization and support the understanding of exposure-response relationships [20].

XLogP3

7.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

881.2973604 g/mol

Monoisotopic Mass

881.2973604 g/mol

Heavy Atom Count

62

UNII

OSL3FEZ1IF

Dates

Last modified: 07-26-2023

Explore Compound Types